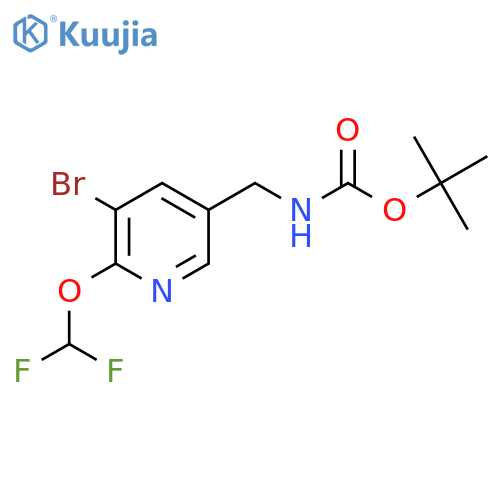

Cas no 2231674-30-7 (Tert-butyl ((5-bromo-6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate)

Tert-butyl ((5-bromo-6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl ((5-bromo-6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate

- t-Butyl ((5-bromo-6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate

- tert-Butyl (5-bromo-6-(difluoromethoxy)pyridin-3-yl)methylcarbamate

- Tert-butyl ((5-bromo-6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate

-

- MDL: MFCD31621153

- インチ: 1S/C12H15BrF2N2O3/c1-12(2,3)20-11(18)17-6-7-4-8(13)9(16-5-7)19-10(14)15/h4-5,10H,6H2,1-3H3,(H,17,18)

- InChIKey: OWXXPAAABQPPSP-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(N=CC(=C1)CNC(=O)OC(C)(C)C)OC(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 20

- 回転可能化学結合数: 6

- 複雑さ: 326

- トポロジー分子極性表面積: 60.4

- 疎水性パラメータ計算基準値(XlogP): 3.3

Tert-butyl ((5-bromo-6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB547202-500 mg |

t-Butyl ((5-bromo-6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate; . |

2231674-30-7 | 500MG |

€1,355.00 | 2023-07-11 | ||

| Matrix Scientific | 190241-250mg |

tert-Butyl ((5-bromo-6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate |

2231674-30-7 | 250mg |

$750.00 | 2023-09-07 | ||

| TRC | T188685-100mg |

tert-Butyl ((5-bromo-6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate |

2231674-30-7 | 100mg |

$ 1150.00 | 2022-06-03 | ||

| Apollo Scientific | PC400109-100mg |

tert-Butyl (5-bromo-6-(difluoromethoxy)pyridin-3-yl)methylcarbamate |

2231674-30-7 | 100mg |

£140.00 | 2025-02-21 | ||

| Matrix Scientific | 190241-1g |

tert-Butyl ((5-bromo-6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate |

2231674-30-7 | 1g |

$2228.00 | 2023-09-07 | ||

| Matrix Scientific | 190241-500mg |

tert-Butyl ((5-bromo-6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate |

2231674-30-7 | 500mg |

$1200.00 | 2023-09-07 | ||

| abcr | AB547202-250mg |

t-Butyl ((5-bromo-6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate; . |

2231674-30-7 | 250mg |

€860.00 | 2025-02-21 | ||

| abcr | AB547202-250 mg |

t-Butyl ((5-bromo-6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate; . |

2231674-30-7 | 250MG |

€860.00 | 2023-07-11 | ||

| abcr | AB547202-500mg |

t-Butyl ((5-bromo-6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate; . |

2231674-30-7 | 500mg |

€1355.00 | 2024-08-02 | ||

| TRC | T188685-250mg |

tert-Butyl ((5-bromo-6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate |

2231674-30-7 | 250mg |

$ 2300.00 | 2022-06-03 |

Tert-butyl ((5-bromo-6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate 関連文献

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964

Tert-butyl ((5-bromo-6-(difluoromethoxy)pyridin-3-yl)methyl)carbamateに関する追加情報

Tert-butyl ((5-bromo-6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate: A Comprehensive Overview

Tert-butyl ((5-bromo-6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate, also known by its CAS number 2231674-30-7, is a complex organic compound with significant applications in various fields. This compound is a derivative of pyridine, a six-membered aromatic heterocycle, and contains several functional groups that contribute to its unique chemical properties. The presence of a bromine atom at the 5-position, a difluoromethoxy group at the 6-position, and a tert-butyl carbamate group at the 3-position makes this compound highly versatile and valuable in research and industrial settings.

The synthesis of Tert-butyl ((5-bromo-6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate involves a series of carefully designed organic reactions. The starting material is typically a pyridine derivative, which undergoes bromination, fluorination, and subsequent carbamate formation. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, making the compound more accessible for large-scale production. Researchers have also explored green chemistry approaches to minimize environmental impact during synthesis.

The structural complexity of this compound makes it an attractive candidate for various applications. In the pharmaceutical industry, it has been studied as a potential lead compound for drug development. Its unique combination of functional groups allows for interactions with biological targets, such as enzymes and receptors, making it a valuable tool in medicinal chemistry. Recent studies have highlighted its potential as an inhibitor of certain kinase enzymes, which are implicated in cancer and inflammatory diseases.

In addition to its pharmaceutical applications, Tert-butyl ((5-bromo-6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate has found utility in agrochemicals. Its ability to interact with plant pathogens has led to investigations into its potential as a fungicide or insecticide. Field trials have demonstrated promising results in controlling crop diseases caused by fungal pathogens, particularly in staple crops like wheat and rice.

The environmental impact of this compound is another area of active research. As concerns about chemical pollution grow, understanding the fate and toxicity of Tert-butyl ((5-bromo-6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate in ecosystems has become critical. Studies have shown that the compound undergoes rapid degradation under sunlight, reducing its persistence in the environment. However, further research is needed to assess its long-term effects on non-target organisms and soil microbiota.

From a structural perspective, the compound's pyridine ring plays a central role in its reactivity and stability. The bromine atom at position 5 contributes to electronic effects that influence the compound's reactivity towards nucleophilic substitution reactions. The difluoromethoxy group at position 6 introduces steric hindrance and enhances the compound's lipophilicity, which is crucial for its bioavailability in pharmaceutical applications.

The tert-butyl carbamate group at position 3 is another key feature of this compound. It serves as a protecting group during synthesis and can be readily cleaved under specific conditions to yield other derivatives. This functionality has been exploited in peptide synthesis and other areas requiring controlled deprotection steps.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of Tert-butyl ((5-bromo-6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate. Quantum mechanical calculations have revealed that the compound exhibits significant electron-withdrawing effects due to the bromine and difluoromethoxy groups, which enhance its electrophilicity. These findings have guided the design of new derivatives with improved biological activity.

In conclusion, Tert-butyl ((5-bromo-6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate (CAS No: 2231674-30-7) is a multifaceted compound with diverse applications across industries. Its unique structure enables it to serve as a valuable tool in drug discovery, agrochemicals, and materials science. Ongoing research continues to uncover new insights into its properties and potential uses, ensuring its relevance in both academic and industrial settings.

2231674-30-7 (Tert-butyl ((5-bromo-6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate) 関連製品

- 1551862-31-7(2-ethyl-5-methylimidazo1,2-apyridine-3-carbaldehyde)

- 5768-39-8(1,3-Benzodioxole-4-carboxylic acid)

- 2229122-19-2(2-methoxy-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid)

- 2375165-87-8(ethyl (3S,4R)-3-(2-hydroxyethyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate)

- 35146-75-9(N-(3,4,5-trimethoxybenzyl)-1-(3,4,5-trimethoxyphenyl)methanamine)

- 1379191-77-1(4-Amino-3-(propylamino)benzoic acid)

- 2228791-49-7(3-(2-fluoropyridin-3-yl)-3-methylbutan-1-amine)

- 2228369-81-9(O-2-(4-fluoropyridin-2-yl)propan-2-ylhydroxylamine)

- 1546589-07-4(3-(4-Chlorophenyl)sulfanyl-2-nitrobenzoic Acid)

- 2171439-84-0((3S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoylpiperidine-3-carboxylic acid)